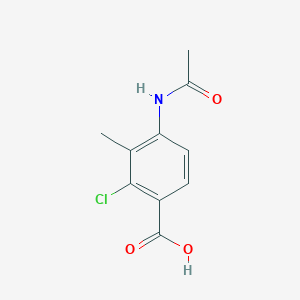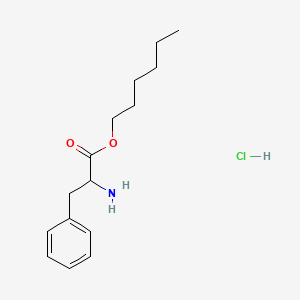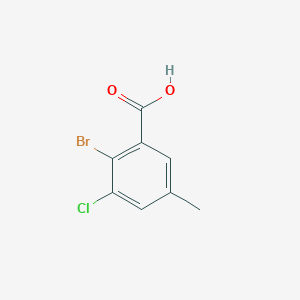
(1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide is a synthetic organic compound It is characterized by the presence of a cyclobutane ring substituted with a difluoromethyl group and a phenylcarboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Phenylcarboxamide Group: This can be done through an amide coupling reaction using phenylamine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
化学反应分析
Types of Reactions
(1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The phenyl group or the difluoromethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, (1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its difluoromethyl group can influence its binding affinity and specificity.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their anti-inflammatory, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels. The difluoromethyl group can enhance its metabolic stability and binding affinity, while the phenylcarboxamide group can contribute to its overall pharmacophore.
相似化合物的比较
Similar Compounds
Uniqueness
(1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide is unique due to its specific combination of a cyclobutane ring, a difluoromethyl group, and a phenylcarboxamide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C12H13F2NO |
|---|---|
分子量 |
225.23 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H13F2NO/c13-11(14)8-6-9(7-8)12(16)15-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,15,16) |
InChI 键 |
LODBPYKQZLIZLG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1C(=O)NC2=CC=CC=C2)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate](/img/structure/B13488954.png)




![Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13489008.png)




![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid](/img/structure/B13489023.png)

